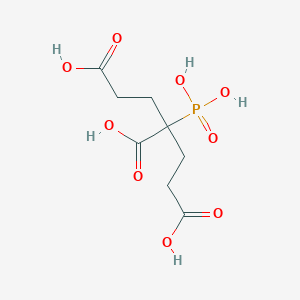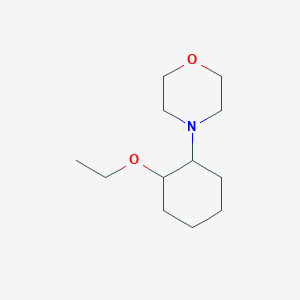
4-(2-Ethoxycyclohexyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethoxycyclohexyl)morpholine is a chemical compound that belongs to the class of morpholines Morpholines are heterocyclic amines that contain both nitrogen and oxygen atoms in a six-membered ring This particular compound is characterized by the presence of an ethoxy group attached to a cyclohexyl ring, which is further connected to a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxycyclohexyl)morpholine typically involves the reaction of 2-ethoxycyclohexanone with morpholine. The process can be carried out under various conditions, but a common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-Ethoxycyclohexyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or morpholine moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF or DMF.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Ethoxycyclohexyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 4-Cyclohexylmorpholine
- 4-(2-Hydroxyethyl)morpholine
- 4-(2-Methoxycyclohexyl)morpholine
Uniqueness
4-(2-Ethoxycyclohexyl)morpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other morpholine derivatives, making it a valuable compound for specific applications.
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
4-(2-ethoxycyclohexyl)morpholine |
InChI |
InChI=1S/C12H23NO2/c1-2-15-12-6-4-3-5-11(12)13-7-9-14-10-8-13/h11-12H,2-10H2,1H3 |
InChIキー |
AFTFWZMXYMSIDT-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCCCC1N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)


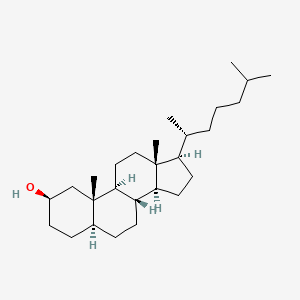
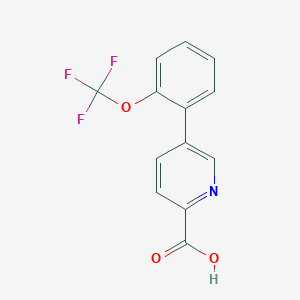

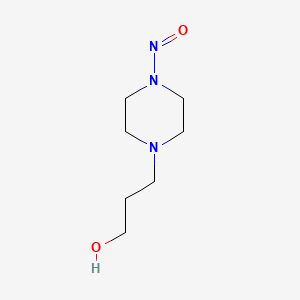
![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
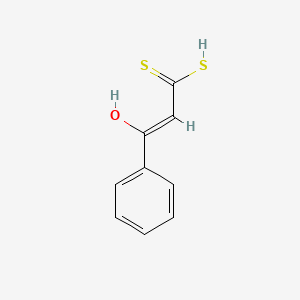
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
